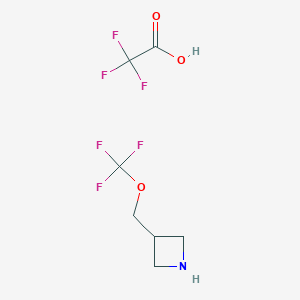

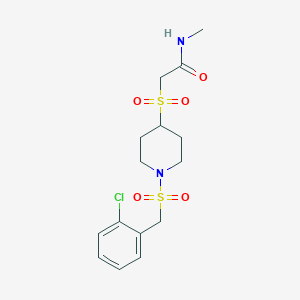

3-(Trifluoromethyl)-1,2-oxazol-5-yl trifluoromethanesulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound you mentioned contains a trifluoromethyl group and a trifluoromethanesulfonate group. The trifluoromethyl group is a functional group with the formula -CF3 . It is often used in pharmaceuticals and synthesized natural fluorocarbon-based compounds . Trifluoromethanesulfonate, also known as triflate, is a functional group with the formula -SO3CF3. It is a good leaving group in organic synthesis .

Chemical Reactions Analysis

Trifluoromethyl trifluoromethanesulfonate rapidly decomposes to form a trifluoromethoxy anion in the presence of a fluoride ion. This makes it a useful reagent in nucleophilic trifluoromethoxylation reactions .Applications De Recherche Scientifique

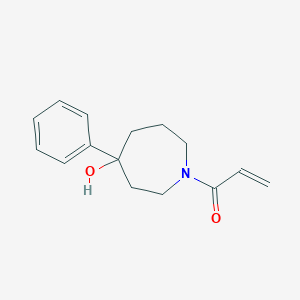

Catalytic Efficiency in Aminolysis of Epoxides

Lanthanide(III) trifluoromethanesulfonates, a related compound, have been identified as highly effective catalysts for the aminolysis of 1,2-epoxides, resulting in the production of β-amino alcohols. These reactions are characterized by their anti-stereoselectivity and high regioselectivity, conducted at room temperature in non-protic solvents like dichloromethane or toluene, yielding very good outcomes (Chini, Crotti, Favero, Macchia, & Pineschi, 1994).

Lewis Acid Catalysis in Acylation of Alcohols

Scandium trifluoromethanesulfonate has been reported as an extremely active Lewis acid catalyst for the acylation of alcohols with acid anhydrides and for the esterification of alcohols by carboxylic acids. This method has been particularly effective for selective macrolactonization of omega-hydroxy carboxylic acids, showcasing its remarkable catalytic activity even with sterically-hindered alcohols (Ishihara, Kubota, Kurihara, & Yamamoto, 1996).

Asymmetric Catalysis

Chiral ytterbium trifluoromethanesulfonate has been used as a catalyst in asymmetric Diels-Alder reactions, demonstrating the ability to produce adducts with moderate to excellent enantiomeric excesses. This highlights its role in achieving stereoselective synthesis, which is crucial for the creation of compounds with specific chiral properties (Kobayashi, Hachiya, Ishitani, & Araki, 1993).

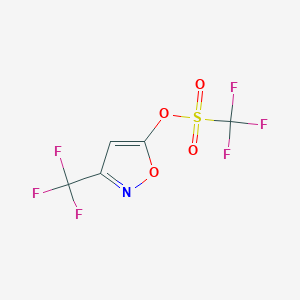

Synthesis of Highly Substituted Oxazoles

The research into the synthesis of highly substituted oxazoles, facilitated by trifluoromethanesulfonic acid, underscores the importance of this compound in mediating reactions that lead to structurally complex and functionalized heterocycles. This application is pivotal for the development of novel compounds with potential pharmaceutical relevance (Saito, Hyodo, & Hanzawa, 2012).

Generation of Novel Compounds

The ability to synthesize novel compounds such as N-1-alkyl-N-4-functionalized-triazolium compounds demonstrates the utility of trifluoromethanesulfonates in creating new classes of materials. These compounds have been shown to possess unique properties suitable for high-temperature applications and serve as effective catalysts for esterification and Michael addition reactions, underscoring their broad applicability in chemistry (Mirzaei, Xue, & Shreeve, 2004).

Orientations Futures

Propriétés

IUPAC Name |

[3-(trifluoromethyl)-1,2-oxazol-5-yl] trifluoromethanesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HF6NO4S/c6-4(7,8)2-1-3(15-12-2)16-17(13,14)5(9,10)11/h1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKSRDKVGYAIBEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1C(F)(F)F)OS(=O)(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HF6NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Trifluoromethyl)isoxazol-5-yl trifluoromethanesulfonate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-ethoxyphenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2973814.png)

![1-(Pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(thiophen-2-yl)urea](/img/structure/B2973816.png)

![7-[(Benzyloxy)methyl]-4-[(5-fluoro-2-methylphenyl)sulfonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B2973824.png)

![5-{[2-(4-Methylphenoxy)ethyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B2973826.png)

![(1R,2S,3R,6R,7S)-Tricyclo[5.2.1.02,6]dec-8-en-3-amine;hydrochloride](/img/structure/B2973828.png)

![[2-Oxo-2-[2-(trifluoromethyl)anilino]ethyl] 4-chlorobenzoate](/img/structure/B2973829.png)

![N-[(3-chloro-4-methoxyphenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B2973830.png)

![[1-(Butan-2-yl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B2973831.png)

![1-benzyl-5-(1H-pyrrol-1-yl)-N-[1-(2-thienyl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2973834.png)